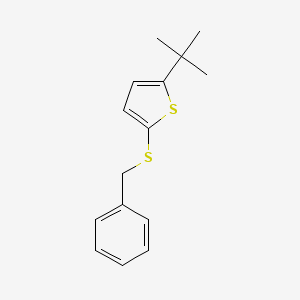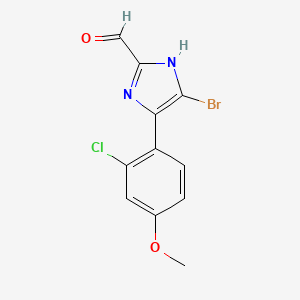
(R)-2-(Boc-amino)-N,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Boc-amino)-N,3-dimethylbutanamide is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino function, preventing unwanted reactions during synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Boc-amino)-N,3-dimethylbutanamide typically involves the protection of the amino group with a Boc group. One common method is the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of ®-2-(Boc-amino)-N,3-dimethylbutanamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Boc-amino)-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Reduction: Reduction of the amide group can be achieved using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid, or methanesulfonic acid in dioxane.
Substitution: Various alkyl halides or acyl chlorides can be used as electrophiles.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Major Products Formed
Deprotection: The primary amine is obtained after removal of the Boc group.
Substitution: Substituted amides or amines, depending on the electrophile used.
Reduction: The corresponding amine or alcohol, depending on the reaction conditions.
Applications De Recherche Scientifique
®-2-(Boc-amino)-N,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of ®-2-(Boc-amino)-N,3-dimethylbutanamide primarily involves its role as a protected amine. The Boc group prevents the amino group from participating in unwanted reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(Fmoc-amino)-N,3-dimethylbutanamide: Features a fluorenylmethoxycarbonyl (Fmoc) protecting group instead of Boc.
®-2-(Cbz-amino)-N,3-dimethylbutanamide: Contains a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
®-2-(Boc-amino)-N,3-dimethylbutanamide is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is crucial .
Propriétés
Numéro CAS |
169556-39-2 |
|---|---|
Formule moléculaire |
C11H22N2O3 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-7(2)8(9(14)12-6)13-10(15)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)(H,13,15) |
Clé InChI |
ZITOUAAPSZMHQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate](/img/structure/B13707138.png)

![6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13707149.png)







![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)
![3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline](/img/structure/B13707216.png)

